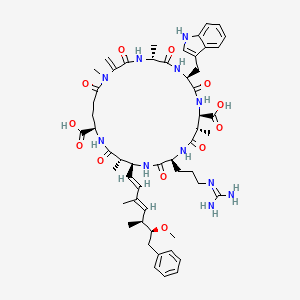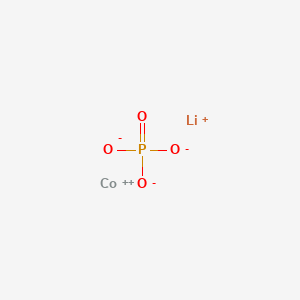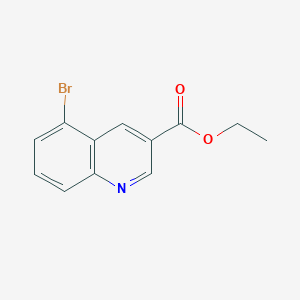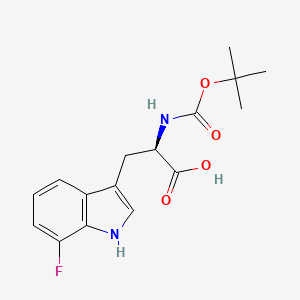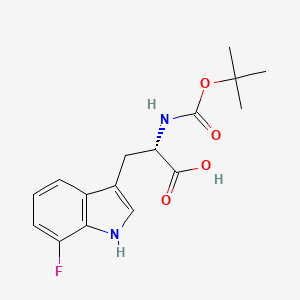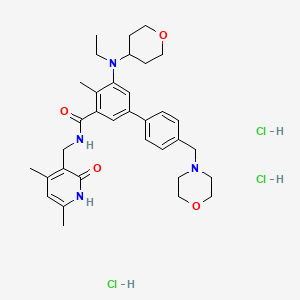
Tazemetostat trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tazemetostat trihydrochloride is a small molecule inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. This compound is primarily used in the treatment of various cancers, including epithelioid sarcoma and follicular lymphoma. It received accelerated approval from the United States Food and Drug Administration in January 2020 for the treatment of adults and adolescents aged 16 years and older with locally advanced or metastatic epithelioid sarcoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tazemetostat trihydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of specific functional groups necessary for its activity as an EZH2 inhibitor. The final step involves the conversion of the free base to the trihydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tazemetostat trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, which may be necessary for certain synthetic steps.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the molecule’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Aplicaciones Científicas De Investigación
Tazemetostat trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EZH2 in various biological processes.
Biology: Used to investigate the epigenetic regulation of gene expression and its impact on cell differentiation and proliferation.
Medicine: Used in clinical trials to evaluate its efficacy in treating various cancers, including lymphomas and sarcomas.
Industry: Used in the development of new therapeutic agents targeting epigenetic regulators.
Mecanismo De Acción
Tazemetostat trihydrochloride exerts its effects by inhibiting the activity of EZH2, a key component of the polycomb repressive complex 2 (PRC2). EZH2 catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), a modification associated with gene silencing. By inhibiting EZH2, this compound reduces H3K27me3 levels, leading to the reactivation of silenced genes and the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
GSK126: Another EZH2 inhibitor with a similar mechanism of action.
EPZ-6438: A structurally related compound that also targets EZH2.
CPI-1205: An EZH2 inhibitor currently in clinical development.
Uniqueness: Tazemetostat trihydrochloride is unique in its ability to selectively inhibit EZH2 with high potency and specificity. It has demonstrated significant antitumor activity in preclinical and clinical studies, making it a promising therapeutic agent for the treatment of various cancers .
Propiedades
Número CAS |
1403255-00-4 |
|---|---|
Fórmula molecular |
C34H45ClN4O4 |
Peso molecular |
609.2 g/mol |
Nombre IUPAC |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C34H44N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H |
Clave InChI |
CJPMOJLLSLWWHI-UHFFFAOYSA-N |
SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl.Cl.Cl |
SMILES canónico |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



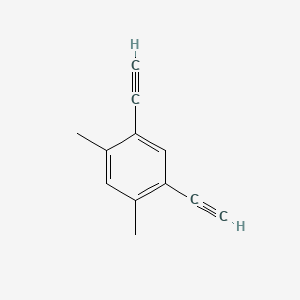
![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027758.png)
![4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027761.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3027762.png)
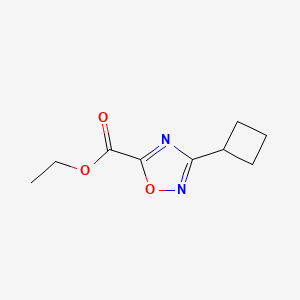
![4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B3027767.png)
![(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B3027768.png)
